2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester
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Overview
Description
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester typically involves the bromination of pyridine-2,6-dicarboxylic acid followed by esterification. One common method includes:
Bromination: Pyridine-2,6-dicarboxylic acid is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the pyridine ring.
Esterification: The brominated product is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine-2,6-dicarboxylic acid or 4-thiopyridine-2,6-dicarboxylic acid can be formed.
Hydrolysis Products: The hydrolysis of the ester group yields 2,6-pyridinedicarboxylic acid.
Scientific Research Applications
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine and ester groups play a crucial role in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid: Lacks the bromine and ester groups, making it less reactive in certain substitution reactions.
4-Bromo-2,6-pyridinedicarboxylic acid: Contains the bromine atom but lacks the ester group, affecting its solubility and reactivity.
2,6-Pyridinedicarboxylic acid, dimethyl ester: Contains two ester groups, which may influence its reactivity and applications differently.
Uniqueness
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester is unique due to the presence of both bromine and ester functional groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H5BrNO4- |
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Molecular Weight |
259.03 g/mol |
IUPAC Name |
4-bromo-6-methoxycarbonylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)/p-1 |
InChI Key |
QCOHUYJZSNJBBC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)[O-])Br |
Origin of Product |
United States |
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